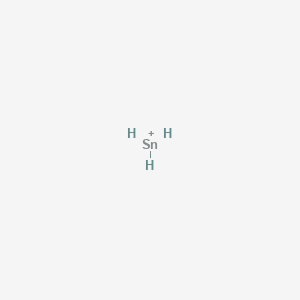
Stannylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannylium is a tin hydride.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of stannylium typically involves the formation of triorgano-stannylium cations through alkyl fragmentation reactions or coordination with ligands. For instance, tris(2,4,6-triisopropylphenyl)this compound tetrakis(pentafluorophenyl)borate was identified as a free, tricoordinate tin cation, confirmed through X-ray crystallography and density functional theory (DFT) calculations .
Catalytic Applications
3.1 Hydroboration Reactions
This compound ions have shown significant promise as catalysts for hydroboration reactions. A notable study demonstrated that N-heterocyclic imine-stabilized this compound complexes effectively catalyzed the hydroboration of aldehydes and ketones, showcasing their efficiency in transforming carbonyl compounds into alcohols .
3.2 Stannylative Substitution
Recent advancements have highlighted the use of stannylpotassium reagents derived from this compound in stannylative substitution reactions of aryl halides. This method allows for the straightforward synthesis of arylstannanes under transition metal-free conditions, significantly improving yields compared to traditional methods using stannyl lithium or sodium . The generated stannylpotassium species exhibited superior reactivity, facilitating the conversion of various aryl iodides into their corresponding stannanes efficiently.
Case Studies
Case Study 1: Synthesis of Arylstannanes
In a series of experiments, researchers utilized stannylpotassium reagents to synthesize a diverse array of arylstannanes from aryl halides. The study revealed that different electronic substituents on the aryl ring did not hinder the reaction's efficiency, demonstrating the versatility of this compound-based reagents .
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Iodotoluene | 4-Bromophenylstannane | 61 |
| 1,4-Diiodobenzene | Distannylated product | Variable |
| 4-Bromoiodobenzene | 4-Bromophenylstannane | 78 |
Case Study 2: Catalysis in Organic Synthesis
The catalytic application of this compound complexes in hydroboration was explored extensively. The study demonstrated that these complexes not only facilitated the reaction but also provided high selectivity for desired products. The efficiency was attributed to the unique electronic properties imparted by the this compound ion .
Propriétés
Formule moléculaire |
H3Sn+ |
|---|---|
Poids moléculaire |
121.73 g/mol |
Nom IUPAC |
stannanylium |
InChI |
InChI=1S/Sn.3H/q+1;;; |
Clé InChI |
HXAPPPZXAZOTSW-UHFFFAOYSA-N |
SMILES |
[SnH3+] |
SMILES canonique |
[SnH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















